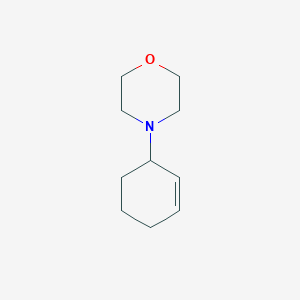

4-(Cyclohex-2-en-1-yl)morpholine

Description

Significance as a Key Enamine Reagent in Organic Synthesis

The principal significance of 4-(cyclohex-2-en-1-yl)morpholine lies in its function as an enamine reagent, a class of compounds that has become indispensable in carbon-carbon bond-forming reactions. makingmolecules.com Enamines are nitrogen analogs of enols and are prized for their enhanced nucleophilicity compared to enols, while being less basic than enolates. makingmolecules.comorgoreview.comwikipedia.org This moderated reactivity allows for reactions to proceed under milder conditions, often avoiding side reactions that can plague similar transformations using strong bases to generate enolates. orgoreview.com

The nucleophilicity of this compound is concentrated at the α-carbon of the original ketone, a result of the delocalization of the nitrogen's lone pair of electrons into the double bond. wikipedia.orglibretexts.org This electronic characteristic makes it an effective nucleophile for a variety of electrophiles. One of the most critical applications is in the selective monoalkylation of ketones. orgoreview.com Direct alkylation of ketones using an enolate can often lead to polyalkylation, but the use of an enamine like this compound allows for the controlled addition of a single alkyl group. mychemblog.comorgoreview.com After the alkylation step, the enamine is readily hydrolyzed back to the corresponding ketone, completing the transformation. numberanalytics.commasterorganicchemistry.com

Historical Context of Morpholine-Derived Enamines in Chemical Transformations

The utility of enamines in organic synthesis was pioneered by Gilbert Stork in the 1950s and 1960s. mychemblog.comnumberanalytics.comacs.org His work established a novel and powerful method for the alkylation and acylation of aldehydes and ketones, now famously known as the Stork enamine synthesis. mychemblog.comnumberanalytics.com This development provided a crucial alternative to traditional enolate chemistry, overcoming challenges related to regioselectivity and harsh reaction conditions. orgoreview.com

Physical and Chemical Properties

The fundamental properties of this compound are well-documented, providing essential data for its application in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO | nist.gov |

| Molecular Weight | 167.25 g/mol | nih.gov |

| IUPAC Name | 4-(cyclohex-1-en-1-yl)morpholine | nih.govthermofisher.com |

| CAS Number | 670-80-4 | nist.gov |

| Appearance | Clear colorless to pale yellow liquid | thermofisher.comchemicalbook.com |

| Boiling Point | 118-120 °C at 10 mmHg | orgsyn.orgchemicalbook.com |

| Density | 0.995 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.514 at 20 °C | chemicalbook.com |

Synthetic Applications

The reactivity of this compound makes it a valuable tool in a variety of synthetic contexts, from fundamental transformations to the construction of complex molecular architectures.

Role in Stork Enamine Alkylation and Acylation

The quintessential application of this compound is in the Stork enamine alkylation. wikipedia.orgwikipedia.org In this reaction, the enamine serves as a nucleophile, reacting with electrophilic alkylating agents such as alkyl halides. mychemblog.comlibretexts.org This reaction is particularly effective with activated halides like allylic, benzylic, or α-carbonyl halides. mychemblog.com The process begins with the formation of the enamine from cyclohexanone (B45756) and morpholine (B109124), typically with acid catalysis and removal of water. orgsyn.orgmasterorganicchemistry.com The enamine then attacks the alkyl halide to form an iminium salt intermediate, which is subsequently hydrolyzed with aqueous acid to yield the α-alkylated cyclohexanone. libretexts.orgwikipedia.org A similar pathway allows for acylation when using acyl halides as the electrophile, leading to the formation of 1,3-dicarbonyl compounds. wikipedia.org

Utility in Michael Additions

Beyond simple alkylation, this compound is an effective donor in Michael additions. jove.commasterorganicchemistry.com In this reaction, the enamine adds to α,β-unsaturated carbonyl compounds in a conjugate or 1,4-addition fashion. masterorganicchemistry.comyoutube.com This process is highly valuable for forming 1,5-dicarbonyl compounds, which are important precursors for further cyclization reactions, such as in the Robinson annulation. wikipedia.org The milder, neutral conditions of the enamine-based Michael addition make it a favorable alternative to the use of enolates, which can sometimes lead to undesired 1,2-additions or polymerization of the Michael acceptor. jove.comjove.com

Applications in Cycloaddition and Annulation Reactions

The reactivity of this compound extends to cycloaddition and annulation reactions, where it facilitates the construction of new ring systems. Research has demonstrated its use in novel transformations beyond its traditional roles. For instance, its reaction with 3-nitroindole results in an unusual dearomatizing formal ene reaction, creating a complex indoline (B122111) structure with high regio- and diastereoselectivity. rsc.orgresearchgate.net This transformation occurs through nucleophilic addition of the enamine to the C2 position of the nitroindole, followed by a proton transfer, showcasing the compound's ability to drive complex molecular rearrangements under mild conditions. researchgate.net Such reactions highlight the potential of this compound in diversity-oriented synthesis to rapidly build molecular complexity from simple starting materials. researchgate.net

Structure

3D Structure

Properties

CAS No. |

32720-57-3 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

4-cyclohex-2-en-1-ylmorpholine |

InChI |

InChI=1S/C10H17NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h2,4,10H,1,3,5-9H2 |

InChI Key |

IMGRMJFELRLOJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclohex 2 En 1 Yl Morpholine

General Preparative Routes to 4-(Cyclohex-2-en-1-yl)morpholine

The most common and direct method for the synthesis of 4-(cyclohex-1-en-1-yl)morpholine is the reaction between cyclohexanone (B45756) and morpholine (B109124). wikipedia.org This reaction is a classic example of enamine formation, a reversible process that involves the removal of a water molecule. wikipedia.org

Condensation Reactions Involving Cyclohexanone and Morpholine

The condensation of cyclohexanone with morpholine is a widely utilized method for the preparation of 4-(cyclohex-1-en-1-yl)morpholine. orgsyn.org The reaction proceeds via a carbinolamine intermediate, which then undergoes dehydration to form the stable enamine. wikipedia.org To drive the equilibrium towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. orgsyn.org

Several variations of this method exist, primarily differing in the choice of solvent and catalyst. Toluene and benzene (B151609) are common solvents for the azeotropic removal of water. orgsyn.orgstackexchange.com While the reaction can proceed without a catalyst, it is often accelerated by the addition of an acid catalyst. wikipedia.orgstackexchange.com p-Toluenesulfonic acid (p-TsOH) is a frequently employed catalyst for this purpose as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by morpholine. wikipedia.orgstackexchange.com Studies have shown that the rate of enamine formation from cyclohexanone is significantly faster with morpholine compared to other secondary amines like piperidine. ysu.edu

Below is a table summarizing various reported conditions for this condensation reaction.

| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| p-Toluenesulfonic acid | Toluene | 4-5 hours | 72-80 | orgsyn.org |

| None | Hexane | 18 hours | - | |

| Zeolite H-Y | Toluene | 1.25 hours | High | researchgate.net |

| Montmorillonite K-10 | - | 3 hours | High | researchgate.net |

| TiCl₄ | - | 24 hours (at RT) | - | researchgate.net |

| Molecular Sieves (4Å) | - | 24 hours (at RT) | Moderate | researchgate.net |

Emerging Synthetic Approaches and Optimization Strategies

One of the most significant advancements is the use of microwave-assisted synthesis. researchgate.netyoutube.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. anton-paar.com This technique has been successfully applied to the synthesis of various enamines and other heterocyclic compounds. researchgate.netyoutube.com For instance, microwave-assisted synthesis has been shown to give almost quantitative yields in minutes for reactions that would otherwise require prolonged heating with conventional methods. youtube.com

The exploration of alternative catalysts represents another key area of optimization. Heterogeneous catalysts, such as zeolites (e.g., H-Y) and clays (B1170129) (e.g., Montmorillonite K-10), have been shown to be effective in catalyzing the formation of 4-(cyclohex-1-en-1-yl)morpholine. researchgate.net These solid acid catalysts offer advantages such as ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions. researchgate.net For example, using H-Y zeolite as a catalyst can reduce the reaction time to just over an hour. researchgate.net Molecular sieves can also be employed, acting as a dehydrating agent to drive the reaction forward, although this may require longer reaction times at room temperature. researchgate.netoalib.com

Furthermore, the influence of solvents on the reaction rate and equilibrium has been a subject of study. rsc.org Research indicates that polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can accelerate enamine formation and lead to higher conversions compared to non-polar solvents like benzene or chloroform. rsc.org This is attributed to the ability of DMSO to act as a strong hydrogen bond acceptor, effectively interacting with the water generated during the reaction. rsc.org In some cases, solvent-free conditions, particularly in conjunction with microwave irradiation, have been developed, offering a greener synthetic route. researchgate.net

The following table highlights some of these emerging and optimized approaches.

| Method | Catalyst/Promoter | Solvent | Key Advantages | Reference |

| Microwave-assisted | None/Acid catalyst | Solvent-free or various | Rapid reaction times, high yields | researchgate.netyoutube.comanton-paar.com |

| Heterogeneous Catalysis | Zeolite H-Y | Toluene | Short reaction time, catalyst recyclability | researchgate.net |

| Heterogeneous Catalysis | Montmorillonite K-10 | - | Reduced reaction time | researchgate.net |

| Optimized Solvent | - | DMSO | Faster reaction, higher conversion | rsc.org |

| Dehydrating Agent | Molecular Sieves | - | Mild conditions | researchgate.netoalib.com |

Chemical Reactivity and Reaction Mechanisms of 4 Cyclohex 2 En 1 Yl Morpholine

Nucleophilic Enamine Reactivity

Enamines, such as 4-(cyclohex-2-en-1-yl)morpholine, are highly reactive intermediates that serve as powerful nucleophiles in carbon-carbon bond-forming reactions. masterorganicchemistry.com The nitrogen atom of the morpholine (B109124) ring donates its lone pair of electrons into the double bond of the cyclohexene (B86901) ring, creating a resonance structure with a negative charge on the alpha-carbon. This increased electron density makes the enamine susceptible to attack by various electrophiles.

Addition Reactions to Heteroarenes

The nucleophilic character of this compound enables it to undergo addition reactions with electron-deficient heterocyclic aromatic compounds, known as heteroarenes. These reactions are of significant interest in synthetic chemistry as they provide a direct method for the functionalization of heterocyclic systems.

The reaction between this compound and 3-nitroindole represents a notable example of its nucleophilic addition capabilities. This reaction proceeds spontaneously to form a new carbon-carbon bond, resulting in an unprecedented dearomatizing formal ene reaction. rsc.orgresearchgate.net The process is highly regio- and diastereoselective, yielding a dearomatized indoline (B122111) derivative in excellent yields, even on a large scale. researchgate.net The formation of this product is attributed to the nucleophilic attack of the enamine at the C2 position of the nitroindole, followed by a selective proton abstraction. researchgate.net

Table 1: Reaction of this compound with 3-nitroindole

| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Features |

| This compound | 3-nitroindole | Dearomatized indoline | Nucleophilic addition/Formal ene reaction | High regio- and diastereoselectivity, excellent yield. researchgate.net |

Similar to its reactivity with indoles, this compound also engages in addition reactions with benzofuran (B130515) derivatives. Specifically, with 3-nitrobenzofuran, the reaction takes a different course compared to the reaction with 3-nitroindole. rsc.org Instead of a dearomatization process, the reaction leads to the generation of a dienylphenol. rsc.org This highlights the influence of the heterocyclic system on the reaction outcome. The reaction still involves the initial nucleophilic attack of the enamine to form a carbon-carbon bond.

Table 2: Reaction of this compound with Benzofuran Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 3-nitrobenzofuran | Dienylphenol | Nucleophilic addition |

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, with its enamine functionality, can participate in various cycloaddition reactions, acting as the electron-rich component.

While specific examples of [4+2] cycloadditions between this compound and sulfonylbutadienes are not extensively detailed in the provided search results, the general principle of enamine reactivity suggests its potential as a 2π component in such reactions. In a formal sense, the enamine can react with a 4π system (diene) to form a six-membered ring. However, a more common mode of reactivity for enamines is their reaction as a 4π component in aza-Diels-Alder reactions.

The reaction of this compound with 1,2,4-triazine-5-carbonitriles under solvent-free conditions exemplifies an aza-Diels-Alder reaction. researchgate.net In this type of reaction, the enamine acts as the dienophile (2π system) and the triazine acts as the azadiene (4π system). The reaction leads to the formation of a bicyclic intermediate which, after subsequent rearomatization, can yield substituted pyridines. Interestingly, this particular reaction has been observed to follow two competing pathways: the expected aza-Diels-Alder reaction and an unexpected decyanation of the starting triazine. researchgate.net The scope of this decyanation reaction has been preliminarily investigated. researchgate.net

Table 3: Aza-Diels-Alder Reaction of this compound

| Reactant 1 | Reactant 2 | Reaction Type | Products |

| This compound | 1,2,4-Triazine-5-carbonitriles | Aza-Diels-Alder | Pyridine derivatives and decyanated triazines |

Participation in Multicomponent Reactions

4-(Cyclohex-1-en-1-yl)morpholine serves as a key building block in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. mdpi.com Catalysis is often essential in these reactions to select a specific reaction route from multiple possibilities, thereby improving yields and preventing the formation of byproducts. nih.govresearchgate.net

Deaminative C-H Coupling of Phenols with Aldehydes

A notable application of 4-(cyclohex-1-en-1-yl)morpholine is in the ruthenium-catalyzed multicomponent deaminative C-H coupling of phenols and aldehydes. marquette.edu This reaction efficiently constructs synthetically valuable xanthene and bicyclic dioxacin core structures. marquette.edu In this process, electron-rich phenols, such as 3,5-dimethoxyphenol (B141022) and naphthol derivatives, react with a variety of aldehydes and 4-(cyclohex-1-en-1-yl)morpholine to yield the desired polycyclic products. marquette.edu

The versatility of this reaction is demonstrated by its tolerance for a wide range of substrates. Both aryl-substituted and aliphatic aldehydes, as well as highly functionalized natural aldehydes like vanillin, veratraldehyde, and piperonal, have been successfully employed. marquette.edu The reaction can also be adapted by using other cyclic enamines, such as those derived from cyclopentanone (B42830) and cycloheptanone (B156872), to create different ring-sized chromene derivatives. marquette.edu

| Phenol (B47542) Substrate | Aldehyde Substrate | Enamine Substrate | Resulting Product Core |

|---|---|---|---|

| 3,5-Dimethoxyphenol | Para-substituted Benzaldehydes | 4-(1-Cyclohexen-1-yl)morpholine | Xanthene |

| 3-(Diethylamino)phenol | Furfural | 4-(1-Cyclohexen-1-yl)morpholine | 9-Substituted Xanthene |

| 1-Naphthol | Aliphatic Aldehydes | 4-(1-Cyclohexen-1-yl)morpholine | Xanthene |

| Phenols | 2-Hydroxyarylaldehydes | Cyclic Enamines | Tricyclic 1,3-Dioxacin |

| 3,5-Dimethoxyphenol | Benzaldehyde | 4-(1-Cyclopentenyl-1-yl)morpholine | Five-membered Chromene Derivative |

Role in Catalytic Multicomponent Systems

In the context of MCRs, catalysis plays a pivotal role in directing the reaction toward a desired outcome from a multitude of theoretical possibilities. nih.govresearchgate.net The ruthenium-catalyzed deaminative C-H coupling is a prime example, where the catalyst is essential for the reaction to proceed efficiently. marquette.edu The mechanism involves the coordination of the aldehyde to the ruthenium catalyst, followed by a concerted process of proton transfer from the phenol and C-C bond formation. marquette.edu The use of a catalyst in such systems not only accelerates the reaction but is crucial for controlling the reaction pathway and achieving high selectivity for the desired complex product. nih.govresearchgate.net

Dearomatization Processes Induced by 4-(Cyclohex-1-en-1-yl)morpholine

4-(Cyclohex-1-en-1-yl)morpholine can act as a potent nucleophile to induce the dearomatization of certain aromatic systems, a process that converts a flat, aromatic ring into a three-dimensional structure.

Mechanistic Pathways of Dearomatizing Formal Ene Reactions

An unprecedented dearomatizing formal ene reaction occurs when 4-(cyclohex-1-en-1-yl)morpholine reacts with 3-nitroindole under mild, anhydrous conditions. rsc.orgresearchgate.net This reaction proceeds through the nucleophilic addition of the enamine at the C2 position of the 3-nitroindole. researchgate.net This step is followed by a selective proton abstraction, leading to the formation of a dearomatized indoline structure. researchgate.net This transformation is highly efficient and selective, yielding the formal ene adduct in high yields, even on a large scale. researchgate.net Computational studies support a mechanism involving an azomethine ylide as the reactive species that engages with the electron-deficient aromatic ring. researchgate.net

Investigation of Reaction Pathways and Intermediates

The study of reaction pathways involving 4-(cyclohex-1-en-1-yl)morpholine provides critical insights into the stereochemical control of these transformations.

Regioselectivity and Diastereoselectivity in Adduct Formation

The stereochemical outcome of reactions involving 4-(cyclohex-1-en-1-yl)morpholine is highly dependent on the specific reaction partners and conditions.

In the dearomatizing formal ene reaction with 3-nitroindole, the process is described as completely regio- and diastereoselective. rsc.orgresearchgate.net This means that the reaction produces a single, well-defined product (a single regioisomer and diastereomer) without the formation of other stereoisomers. researchgate.net

In contrast, the ruthenium-catalyzed multicomponent coupling of phenols, aldehydes, and enamines often results in a mixture of diastereomers. marquette.edu The diastereomeric ratio (d.r.) of the products varies depending on the specific substrates used. For instance, the coupling with enamines derived from cycloheptanone and cyclooctanone (B32682) led to tricyclic products with diastereomeric ratios of 1.1:1 and 2:1, respectively. marquette.edu The use of a more substituted enamine, 4-(4,4-dimethylcyclohex-1-en-1-yl)morpholine, resulted in a complex 5:3:2:1 diastereomeric mixture of products. marquette.edu

| Reaction Type | Reactants | Stereochemical Outcome | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Dearomatizing Formal Ene Reaction | 4-(Cyclohex-1-en-1-yl)morpholine + 3-Nitroindole | Totally regio- and diastereoselective | Single Diastereomer |

| Ru-Catalyzed C-H Coupling | Phenol + Aldehyde + 4-(1-Cyclohepten-1-yl)morpholine | Diastereomeric mixture | 1.1:1 |

| Ru-Catalyzed C-H Coupling | Phenol + Aldehyde + 4-(1-Cycloocten-1-yl)morpholine | Diastereomeric mixture | 2:1 |

| Ru-Catalyzed C-H Coupling | 3,5-Dimethoxyphenol + Aldehyde + 4-(4,4-Dimethylcyclohex-1-en-1-yl)morpholine | Diastereomeric mixture | 5:3:2:1 |

Proton Transfer and Carbon-Carbon Bond Formation in Concerted Mechanisms

The reactivity of enamines, such as this compound, is characterized by the nucleophilicity of the α-carbon, a consequence of the electron-donating nitrogen atom within the enamine moiety. This inherent nucleophilicity allows these compounds to participate in a variety of reactions involving the formation of new carbon-carbon bonds. While many of these reactions proceed through stepwise ionic mechanisms, there is potential for concerted pathways where proton transfer and carbon-carbon bond formation occur in a single, coordinated step. This is particularly relevant for allylic enamines like this compound, which can engage in pericyclic reactions such as the ene reaction.

The ene reaction is a pericyclic process that involves an alkene possessing an allylic hydrogen (the "ene") and a reactive π-system (the "enophile"). wikipedia.org The reaction proceeds through a cyclic transition state, resulting in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org For this compound, the cyclohexene ring with its allylic hydrogens serves as the ene component.

In a hypothetical concerted ene reaction involving this compound and an enophile (e.g., an activated alkene or alkyne), the key steps would unfold simultaneously:

Carbon-Carbon Bond Formation: The nucleophilic α-carbon of the enamine attacks the electrophilic center of the enophile, initiating the formation of a new C-C sigma bond.

Proton Transfer: Concurrently, an allylic hydrogen from the cyclohexene ring is transferred to the enophile.

π-Bond Reorganization: The π-electrons of the enamine's double bond and the enophile's double/triple bond reorganize to accommodate the new bonding arrangement, leading to a shift in the position of the double bond within the cyclohexene ring.

This concerted mechanism is facilitated by a six-membered, cyclic transition state, a hallmark of many pericyclic reactions. The stereochemistry of the reaction is often highly controlled due to the geometric constraints of this transition state. inflibnet.ac.in

While direct experimental or computational studies specifically detailing a concerted ene reaction for this compound are not extensively documented in the reviewed literature, the reactivity of its isomer, 4-(cyclohex-1-en-1-yl)morpholine, offers some insight. In its reaction with 3-nitroindole, the process is described as a "formal ene reaction." masterorganicchemistry.comyoutube.com However, the proposed mechanism is a stepwise nucleophilic addition of the enamine to the indole, followed by a selective proton abstraction, rather than a truly concerted process. youtube.com This suggests that the electronic nature of both the enamine and the reaction partner plays a crucial role in determining whether the reaction proceeds through a concerted or a stepwise pathway.

For a truly concerted mechanism to be favored for this compound, specific conditions would likely be required, such as the use of a highly reactive enophile and potentially thermal or Lewis acid catalysis to lower the activation energy of the cyclic transition state. wikipedia.org The interplay between the nucleophilicity of the enamine, the electrophilicity of the reaction partner, and the steric and electronic factors of the transition state would ultimately dictate the reaction pathway.

Applications of 4 Cyclohex 2 En 1 Yl Morpholine in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The nucleophilic nature of the enamine carbon in 4-(Cyclohex-2-en-1-yl)morpholine makes it an effective tool for forming new carbon-carbon bonds, a fundamental process in the assembly of complex organic structures. masterorganicchemistry.com This reactivity is harnessed in various synthetic strategies to create molecules with significant structural and biological importance.

The Stork enamine synthesis is a classic and powerful method for the α-alkylation and α-acylation of carbonyl compounds, and this compound is an ideal substrate for such transformations. wikipedia.orgmychemblog.com The reaction of this enamine with acyl halides leads to the formation of β-dicarbonyl compounds, specifically 1,3-diketones. libretexts.orgyoutube.com This process involves the nucleophilic attack of the enamine on the acyl halide, followed by hydrolysis of the resulting iminium salt to yield the desired β-diketone. youtube.comyoutube.com

Similarly, the reaction with other electrophiles can lead to the formation of keto acids. The acylation of enamines with reagents like phosgene (B1210022) or an acyl chloride followed by hydrolysis provides a pathway to α-keto acids or their derivatives. This methodology offers a significant advantage over traditional enolate chemistry by providing milder reaction conditions and minimizing issues of polyalkylation. chemistrysteps.com

Table 1: Synthesis of β-Diketones via Enamine Acylation

| Enamine Reactant | Acylating Agent | Product | Reference |

| This compound | Acetyl chloride | 2-Acetylcyclohexanone | wikipedia.org |

| This compound | Benzoyl chloride | 2-Benzoylcyclohexanone | mychemblog.com |

| Pyrrolidine (B122466) enamine of cyclohexanone (B45756) | Propionyl chloride | 2-Propionylcyclohexanone | libretexts.org |

The reactivity of enamines extends to the synthesis of oxygen-containing heterocyclic systems. While direct synthesis of xanthenes and dioxacins using this compound is a specialized area, the general reactivity of enamines in cycloaddition and condensation reactions provides a clear pathway. For instance, the reaction of enamines with suitable precursors can lead to the formation of xanthene derivatives. unex.eschemmethod.comchemmethod.com One plausible route involves the reaction of an enamine with a di-electrophilic species, such as a bis(halomethyl) derivative of a phenol (B47542) or a related precursor, to construct the central pyran ring of the xanthene core.

The synthesis of dioxacin rings can be envisioned through a [4+2] cycloaddition reaction where the enamine acts as the diene or dienophile. For example, the reaction of an enamine with an α,β-unsaturated carbonyl compound can lead to a dihydropyran ring, a core structure within various dioxacin derivatives.

The cyclohexene (B86901) moiety within this compound, coupled with the reactivity of the enamine, makes it a valuable participant in cycloaddition reactions for the construction of polycyclic frameworks. The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a prime example. rsc.orgresearchgate.net In these reactions, the enamine can act as a diene or a dienophile, depending on the reaction partner.

When reacting with a suitable dienophile, the cyclohexene ring of the enamine can participate as the diene component. More commonly, the electron-rich enamine double bond can act as a potent dienophile in inverse-electron-demand Diels-Alder reactions. This reactivity allows for the stereocontrolled formation of complex polycyclic systems that are central to many natural products and biologically active molecules. acs.org The in-situ generation of enamines from ketones and their subsequent participation in amine-catalyzed Diels-Alder reactions further highlights the utility of this approach in synthesizing pro-chiral cyclohexanones and other polycyclic structures. researchgate.net

Table 2: Enamine Participation in Polycyclic Synthesis

| Enamine Role | Reaction Type | Product Type | Reference |

| Diene | Normal-electron-demand Diels-Alder | Fused cyclohexene derivatives | rsc.org |

| Dienophile | Inverse-electron-demand Diels-Alder | Polycyclic nitrogen heterocycles | rsc.org |

| In-situ generated | Amine-catalyzed Diels-Alder | Pro-chiral cyclohexanones | researchgate.net |

Role in the Synthesis of Specific Morpholine-Containing Derivatives

The presence of the morpholine (B109124) ring in this compound makes it a direct precursor for the synthesis of more complex molecules that retain this important heterocyclic motif, which is a known pharmacophore in medicinal chemistry.

The synthesis of 1,2,4-triazole (B32235) derivatives often involves the cyclization of intermediates containing the requisite nitrogen and carbon framework. organic-chemistry.orgscispace.com While numerous methods exist for triazole synthesis, a plausible route involving an enamine like this compound would be its reaction with a hydrazide or a related nitrogen-rich precursor. isres.orgnih.govresearchgate.net

For instance, the reaction of an enamine with a hydrazonoyl chloride or an acyl hydrazide could initiate a cascade of reactions, including nucleophilic attack and subsequent cyclization, to form the 1,2,4-triazole ring. The morpholine moiety would remain as a substituent on the resulting triazole derivative, potentially influencing its biological activity. The versatility of this approach allows for the introduction of various substituents on the triazole ring, leading to a library of morpholine-containing triazole compounds. youtube.com

A significant application of the morpholine moiety, which can be introduced via its enamine derivative, is in nucleophilic aromatic substitution (SNAr) reactions to form complex benzofused heterocycles. A pertinent example is the synthesis of 4-(7-Bromobenzo[d] libretexts.orgunex.eschemmethod.comthiadiazol-4-yl)morpholine. libretexts.orgunex.eschemmethod.com

In this synthesis, 4,7-dibromobenzo[d] libretexts.orgunex.eschemmethod.comthiadiazole is reacted with morpholine in the presence of a base. The morpholine acts as a nucleophile, displacing one of the bromine atoms on the benzothiadiazole ring. The reaction proceeds with high regioselectivity, favoring substitution at the 4-position. This selectivity is attributed to the electronic effects of the fused thiadiazole ring system. This reaction highlights the utility of morpholine as a building block for creating functionalized heterocyclic systems with potential applications in materials science and medicinal chemistry. rsc.org

Table 3: Synthesis of 4-(7-Bromobenzo[d] libretexts.orgunex.eschemmethod.comthiadiazol-4-yl)morpholine

| Reactant 1 | Reactant 2 | Solvent | Base | Yield | Reference |

| 4,7-Dibromobenzo[d] libretexts.orgunex.eschemmethod.comthiadiazole | Morpholine | DMSO | Triethylamine | 83% | libretexts.org |

| 4,7-Dibromobenzo[d] libretexts.orgunex.eschemmethod.comthiadiazole | Morpholine | Morpholine | - | 45% | libretexts.org |

| 4,7-Dibromobenzo[d] libretexts.orgunex.eschemmethod.comthiadiazole | Morpholine | Toluene | Triethylamine | 25% | libretexts.org |

This compound stands out as a highly valuable and adaptable reagent in the toolkit of the modern organic chemist. Its applications range from the fundamental construction of key organic functionalities like β-diketones and keto acids to the intricate assembly of complex polycyclic and heterocyclic systems. The ability to act as a potent nucleophile and a versatile partner in cycloaddition reactions, coupled with the direct incorporation of the pharmaceutically relevant morpholine moiety, ensures its continued importance in the synthesis of novel and functional molecules. The research highlighted in this article underscores the broad synthetic potential of this enamine and paves the way for future discoveries in organic and medicinal chemistry.

Utilization in Solvent-Free Reaction Methodologies

The application of 4-(cyclohex-1-en-1-yl)morpholine in solvent-free, or neat, reaction conditions highlights its utility in green chemistry by reducing solvent waste and often leading to cleaner reaction profiles. A significant example of this is its reaction with 3-nitroindole.

Detailed research has shown that the stoichiometric addition of 4-(cyclohex-1-en-1-yl)morpholine to 3-nitroindole under mild, anhydrous conditions results in a highly selective reaction. researchgate.net This process leads to the formation of a dearomatized indoline (B122111) derivative as a single regioisomer and diastereomer. researchgate.net The reaction proceeds through a formal ene-type mechanism, where the enamine acts as the nucleophile, adding to the C2 position of the 3-nitroindole. researchgate.net This is followed by a selective proton abstraction, yielding the final product. researchgate.net

Notably, this reaction is highly efficient, providing an excellent yield of the dearomatized indoline, even when performed on a larger scale. researchgate.net The absence of a solvent and a chemical catalyst makes this a particularly green and atom-economical transformation. researchgate.net The nucleophilic nature of the enamine allows it to spontaneously add to the heteroarene, forming a new carbon-carbon bond in a highly controlled manner. rsc.org

The table below summarizes the key findings from the solvent-free reaction between 4-(cyclohex-1-en-1-yl)morpholine and 3-nitroindole.

Reaction of 4-(cyclohex-1-en-1-yl)morpholine with 3-Nitroindole under Solvent-Free Conditions

| Reactant A | Reactant B | Conditions | Product | Yield | Key Findings |

|---|

Spectroscopic and Structural Elucidation of 4 Cyclohex 2 En 1 Yl Morpholine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(cyclohex-2-en-1-yl)morpholine, offering unambiguous insights into the connectivity and chemical environment of its constituent atoms.

¹H NMR for Proton Environment Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The spectrum displays characteristic signals for the protons on both the cyclohexene (B86901) and morpholine (B109124) rings.

In N-substituted morpholines, the protons of the morpholine ring typically exhibit distinct chemical shifts. Research on similar structures shows that the four morpholinyl methylene (B1212753) groups are magnetically non-equivalent, leading to separate signals. The protons on carbons adjacent to the oxygen atom are expected to appear at a different chemical shift than those adjacent to the nitrogen atom. It has been demonstrated that the morpholine ring often adopts a chair conformation, which can be deduced from the coupling constants between adjacent protons. researchgate.net

The protons of the cyclohexene ring also give rise to a series of signals. The olefinic protons (C=CH) are found in the downfield region of the spectrum, while the allylic and aliphatic protons appear at higher fields. The specific chemical shifts and coupling patterns allow for the precise assignment of each proton in the structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Olefinic Protons (H-2, H-3) | 5.5 - 6.0 | Multiplet |

| Allylic Proton (H-1) | ~3.0 | Multiplet |

| Morpholine Protons (-O-CH₂-) | 3.6 - 3.8 | Multiplet |

| Morpholine Protons (-N-CH₂-) | 2.4 - 2.7 | Multiplet |

| Cyclohexene Aliphatic Protons | 1.5 - 2.2 | Multiplet |

Note: Data is based on typical chemical shift ranges for similar structural motifs.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and characterization of the carbon skeleton.

The olefinic carbons of the cyclohexene ring are typically observed in the range of 120-140 ppm. The carbons of the morpholine ring appear in the 45-70 ppm region, with the carbons adjacent to the electronegative oxygen atom resonating further downfield than those adjacent to the nitrogen. The remaining aliphatic carbons of the cyclohexene ring appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Olefinic Carbons (C-2, C-3) | 125.0 - 135.0 |

| Allylic Carbon (C-1) | ~60.0 |

| Morpholine Carbons (-O-C H₂-) | 65.0 - 70.0 |

| Morpholine Carbons (-N-C H₂-) | 45.0 - 55.0 |

| Cyclohexene Aliphatic Carbons | 20.0 - 35.0 |

Note: Data is based on typical chemical shift ranges and data for isomeric compounds. wisc.edu

Mass Spectrometry

Mass spectrometry techniques are vital for confirming the molecular mass and elemental formula of this compound and for analyzing its presence in complex mixtures.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 167, corresponding to its molecular weight. nist.gov

The fragmentation pattern in EI-MS is a molecular fingerprint that arises from the breakdown of the molecular ion into smaller, stable charged fragments. While a detailed fragmentation study for this compound is not widely published, analysis of its structural isomer, 4-(1-cyclohexen-1-yl)morpholine, shows a prominent molecular ion peak at m/z 167. nist.govnist.gov The fragmentation of these types of molecules often involves characteristic losses. For instance, cleavage of the morpholine ring or fragmentation via a retro-Diels-Alder reaction in the cyclohexene moiety are plausible pathways that help in structural confirmation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a mixture. In the context of this compound, GC-MS is essential for assessing its purity and for analyzing the products of reactions in which it is a reactant or product. nih.govnih.gov

The gas chromatograph separates the mixture based on the components' volatility and interaction with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification. The retention time from the GC and the mass spectrum from the MS together provide a highly confident identification of the compound. For the related compound 4-(1-cyclohexen-1-yl)morpholine, a standard non-polar Kovats retention index of 1260 has been reported, which is a key parameter for its identification in GC analysis. nih.gov This technique is routinely used to quantify morpholine derivatives in various samples, sometimes after a derivatization step to improve volatility and sensitivity. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with extremely high accuracy. For this compound, the molecular formula is C₁₀H₁₇NO. nih.gov

HRMS measures the mass-to-charge ratio to several decimal places, which allows for the calculation of a precise elemental formula. The calculated exact mass for C₁₀H₁₇NO is 167.131014166 Da. nih.gov An experimental measurement of the molecular ion's mass that matches this theoretical value confirms the elemental composition of this compound, distinguishing it from any other compounds that might have the same nominal mass of 167.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule. While IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the electron cloud around the molecule.

For this compound, the key functional groups are the C=C double bond of the cyclohexene ring, the C-N bond of the morpholine substituent, the C-O-C ether linkage within the morpholine ring, and the various C-H bonds.

A comparison of the expected vibrational modes for this compound with the known data for its isomer, 4-(1-cyclohexen-1-yl)morpholine, provides insight into the subtle but significant differences that would allow for their differentiation. The primary distinction arises from the substitution pattern on the cyclohexene ring. In this compound, the nitrogen is attached to an allylic carbon, whereas in the 1-enyl isomer, it is directly bonded to a carbon of the double bond (an enamine structure).

Expected Infrared (IR) and Raman Spectral Data for this compound:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| C=C (alkene) | 1640-1680 (weak to medium) | 1640-1680 (strong) | C=C stretching |

| =C-H (alkene) | 3000-3100 (medium) | 3000-3100 (medium) | C-H stretching |

| C-N (aliphatic amine) | 1000-1250 (medium) | 1000-1250 (weak) | C-N stretching |

| C-O-C (ether) | 1070-1150 (strong) | 1070-1150 (weak) | Asymmetric C-O-C stretching |

| C-H (alkane) | 2850-2960 (strong) | 2850-2960 (strong) | C-H stretching |

| CH₂ | 1440-1480 (medium) | 1440-1480 (medium) | CH₂ scissoring |

Interactive Data Table: Comparison of Expected Vibrational Frequencies

Users can filter the table below by functional group to compare the expected IR and Raman active modes for the key structural components of this compound.

| Functional Group | Vibrational Mode | Expected IR Activity | Expected Raman Activity |

| C=C | Stretching | Weak to Medium | Strong |

| =C-H | Stretching | Medium | Medium |

| C-N | Stretching | Medium | Weak |

| C-O-C | Asymmetric Stretching | Strong | Weak |

| C-H (sp³) | Stretching | Strong | Strong |

| CH₂ | Scissoring | Medium | Medium |

In the case of 4-(1-cyclohexen-1-yl)morpholine, the C=C stretching vibration is observed in the region of 1630-1640 cm⁻¹ and is significantly more intense in the IR spectrum due to the conjugation with the nitrogen lone pair, a characteristic feature of enamines. In contrast, the isolated C=C bond in this compound would be expected to have a weaker IR signal but a strong Raman signal. The =C-H stretching and bending modes would also differ in their specific frequencies and intensities based on the substitution of the double bond.

X-ray Crystallography for Absolute Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystallographic data for derivatives of this compound were found, we can predict the types of structures that might be formed and the information that could be gleaned from such an analysis.

Adducts of this compound could be formed through various reactions, for example, by protonation of the nitrogen atom to form a salt, or through reactions at the double bond. The resulting crystalline derivatives would allow for the unambiguous determination of the connectivity and stereochemistry of the molecule.

Hypothetical Crystallographic Data for a 4-(Cyclohex-2-en-1-yl)morpholinium Salt Derivative (e.g., with HCl):

A hypothetical hydrochloride salt, 4-(cyclohex-2-en-1-yl)morpholinium chloride, would be expected to crystallize and provide detailed structural information.

| Crystallographic Parameter | Expected Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | e.g., a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95° | Provides the size and angles of the repeating unit. |

| Key Bond Lengths (C-N, C=C, C-O) | e.g., C-N ~1.48 Å, C=C ~1.33 Å | Confirms the covalent structure and can indicate electronic effects. |

| Key Bond Angles (C-N-C, C-C=C) | e.g., C-N-C ~112° | Reveals the geometry around specific atoms. |

| Torsion Angles | e.g., Defines the conformation of the cyclohexene and morpholine rings. | Determines the overall shape and stereochemistry of the molecule. |

Interactive Data Table: Interpreting Hypothetical Crystallographic Parameters

This table allows for an exploration of the significance of various crystallographic parameters that would be determined from an X-ray diffraction experiment on a derivative of this compound.

| Parameter | Description | Structural Insight |

| Crystal System | The fundamental classification of crystal shapes based on symmetry. | Provides initial information about the packing of molecules in the crystal. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Determines the asymmetric unit and the relationship between molecules. |

| Unit Cell Dimensions | The lengths of the sides and the angles between the axes of the unit cell. | Defines the volume and shape of the repeating crystalline unit. |

| Bond Lengths | The distances between the nuclei of two bonded atoms. | Confirms the chemical bonds and can indicate bond order and strain. |

| Bond Angles | The angles formed between three connected atoms. | Defines the local geometry and hybridization of atoms. |

| Torsion Angles | The dihedral angles between four consecutively bonded atoms. | Describes the conformation of flexible parts of the molecule, such as ring puckering. |

The absolute configuration of chiral centers, which would be present in many derivatives of this compound, could also be determined using anomalous dispersion effects in X-ray crystallography, provided a heavy atom is present in the structure or by using a chiral derivatizing agent. This would be crucial for understanding the stereochemical outcome of reactions involving this compound.

Computational and Theoretical Investigations of 4 Cyclohex 2 En 1 Yl Morpholine

Density Functional Theory (DFT) Studies on Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool for calculating the energetics of chemical reactions, including the determination of ground state and transition state energies. The accuracy of DFT calculations is highly dependent on the choice of functional and basis set.

The following table, based on data from related enamine systems, illustrates the kind of energetic data that can be obtained through DFT calculations.

| Enamine Derivative | Calculated Stability (ΔG in kcal/mol) |

| Propanal-pyrrolidine enamine | -10.5 |

| Phenylacetaldehyde-pyrrolidine enamine | -12.8 |

| Cyclohexanone-pyrrolidine enamine | -9.7 |

| 2-Methylcyclohexanone-pyrrolidine enamine | -8.2 |

This data is illustrative and based on analogous enamine systems.

Mechanistic Probing via Computational Modeling

Computational modeling is instrumental in probing the mechanisms of chemical reactions, offering insights into the intricate steps involved in catalytic cycles. For morpholine (B109124) derivatives, particularly in the context of enamine catalysis, computational studies have been crucial in understanding their reactivity, which is often lower than that of their pyrrolidine (B122466) or piperidine counterparts. This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the enamine.

The transition state is a critical point on the reaction coordinate that separates reactants from products. Its structure and energy determine the activation barrier and, consequently, the reaction rate. Computational chemistry provides tools to locate and characterize transition state structures.

In studies of proline-catalyzed reactions, which proceed through enamine intermediates, DFT calculations have been used to compare the crystal structures of stable enaminones with the calculated structures of transition states. This comparison has revealed significant structural similarities, validating the use of these enaminones as transition state analogs. For example, the enamine double bond length in a proline-derived cyclohexanone (B45756) enaminone (1.389 Å) was found to be significantly longer than in the ground state enamine (1.346 Å) and closer to the calculated transition state bond length (1.426 Å) nih.gov. This elongation in the transition state reflects the delocalization of electron density as the enamine attacks an electrophile.

By calculating the energies of reactants, intermediates, transition states, and products, computational models can construct detailed energy profiles for reaction pathways. These profiles provide a visual representation of the thermodynamics and kinetics of a reaction.

For morpholine-catalyzed reactions, such as the 1,4-addition of aldehydes to nitroolefins, computational studies have been used to map out the reaction mechanism. These studies have identified key intermediates and transition states, helping to explain the observed stereoselectivity. For instance, in the reaction catalyzed by a β-morpholine amino acid, the protonation step was identified as the rate-determining step, and the calculated energy profiles correctly predicted the kinetically favored product.

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations provide fundamental insights into the distribution of electrons in a molecule, which in turn governs its reactivity. For enamines like 4-(cyclohex-2-en-1-yl)morpholine, the nucleophilicity of the β-carbon is a key determinant of its reactivity.

Computational studies have shown that the nucleophilicity of enamines is significantly influenced by the nature of the amine. Pyrrolidine enamines are generally more reactive than those derived from piperidine or morpholine. This is because the nitrogen lone pair in the five-membered pyrrolidine ring has a higher p-character, leading to greater nucleophilicity. The presence of the oxygen atom in morpholine enamines further increases the ionization potential and reduces nucleophilicity.

DFT calculations can quantify these effects by computing properties such as frontier molecular orbital (HOMO-LUMO) energies and atomic charges. A higher HOMO energy generally correlates with greater nucleophilicity.

| Amine Moiety | Relative Nucleophilicity |

| Pyrrolidine | High |

| Piperidine | Medium |

| Morpholine | Low |

Theoretical Studies on Related Morpholine Catalysis (e.g., Urethane Formation)

Theoretical studies have been conducted on the role of morpholine as a catalyst in various reactions, a notable example being urethane formation. A computational study on the reaction of phenyl isocyanate and butan-1-ol, both with and without a morpholine catalyst, revealed that the presence of the catalyst significantly alters the reaction mechanism.

The catalyst-free reaction proceeds through a different pathway than the catalyzed reaction, which involves a multi-step mechanism. The calculations, performed at the BHandHLYP/6-31G(d) and G3MP2BHandHLYP levels of theory, showed that morpholine is a less effective catalyst compared to 4-methylmorpholine. This difference in catalytic activity was correlated with their respective proton affinities. The study also validated the proposed catalytic mechanism by comparing calculated reactant complexes with known crystal structures of morpholine complexed with diols.

Analysis of Intermolecular Interactions in Morpholine Derivatives

The study of intermolecular interactions is crucial for understanding the properties of molecular crystals and for the rational design of new materials. Computational methods, particularly those based on DFT and Bader's theory of "atoms-in-molecules," are powerful tools for analyzing these weak interactions.

In the context of morpholine derivatives, computational studies have been used to understand the solid-state architecture of various compounds. For example, in a study of 4-(4-nitrophenyl)morpholine, aromatic π–π stacking interactions were identified as a key factor in stabilizing the crystal structure. The perpendicular distance between parallel ring planes was calculated to be 3.7721 (8) Å. Such analyses help in understanding the packing of molecules in the solid state and can be used to predict the properties of crystalline materials.

Derivatives and Analogues of 4 Cyclohex 2 En 1 Yl Morpholine: Comparative Studies

Structure-Reactivity Relationships in Cyclohexenyl Enamines

The electronic and steric properties of the amine moiety are fundamental to the nucleophilicity and reaction kinetics of the resulting enamine.

A classic comparison in enamine chemistry is between those derived from morpholine (B109124) and those from pyrrolidine (B122466). nih.gov Pyrrolidine enamines of cyclohexanone (B45756), like 1-cyclohexen-1-yl-pyrrolidine, are generally recognized as more reactive nucleophiles than their morpholine counterparts. nih.govresearchgate.net This heightened reactivity is attributed to the superior ability of the five-membered pyrrolidine ring to adopt a planar conformation, which maximizes the overlap between the nitrogen lone pair and the π-system of the double bond. researchgate.net This enhanced p-π conjugation increases the electron density on the β-carbon, making it a more potent nucleophile. nih.govnih.gov

In contrast, the six-membered morpholine ring is less able to achieve this ideal planarity, resulting in reduced conjugation and lower nucleophilicity. nih.gov Studies have shown that in reactions such as cycloadditions, pyrrolidine enamines react significantly faster than morpholine enamines. researchgate.netstudylib.net For instance, in reactions with electrophilic olefins, pyrrolidine enamines demonstrate superior reactivity. studylib.net This difference in reactivity is a key factor in selecting the appropriate enamine for a specific synthetic transformation.

Table 1: Comparative Reactivity of Cyclohexanone Enamines

| Enamine | Heterocycle | Relative Reactivity | Key Structural Feature |

|---|---|---|---|

| 1-Cyclohexen-1-enyl-pyrrolidine | Pyrrolidine | Higher | Five-membered ring allows for better planarity and p-π orbital overlap, increasing β-carbon nucleophilicity. nih.govresearchgate.net |

| 4-(Cyclohex-2-en-1-yl)morpholine | Morpholine | Lower | Six-membered ring with reduced planarity leads to less effective orbital overlap. nih.gov |

The basicity of the parent secondary amine influences the properties of the enamine. However, the relationship is not straightforward. While pyrrolidine is generally a stronger base than morpholine, the nucleophilicity of the resulting enamine is more directly related to the p-π conjugation than the amine's Brønsted basicity. nih.gov The nitrogen in an enamine is considerably less basic than in the corresponding saturated amine because the lone pair is delocalized into the double bond's π-system. masterorganicchemistry.com

The key difference lies in the electronic effect of the oxygen atom in the morpholine ring. Its electron-withdrawing inductive effect reduces the electron-donating ability of the nitrogen atom. nih.gov This lowers the energy of the highest occupied molecular orbital (HOMO), which has significant nitrogen lone-pair character, thereby decreasing the enamine's nucleophilicity compared to a pyrrolidine enamine. nih.govstudylib.net This reduced reactivity of morpholine enamines can be advantageous in controlling selectivity or preventing undesired side reactions. For example, the rate of formation of cyclohexanone enamines with morpholine is about ten times faster than with piperidine, another six-membered ring amine, highlighting the complex interplay of steric and electronic factors. ysu.edu

Analogues with Substituted Cyclohexene (B86901) Moieties (e.g., 4-(2-methylcyclohexen-1-yl)morpholine)

Introducing substituents onto the cyclohexene ring, as in the case of enamines derived from 2-methylcyclohexanone (B44802), primarily affects the regioselectivity of both enamine formation and subsequent reactions. The reaction of 2-methylcyclohexanone with a secondary amine can yield two isomeric enamines: the thermodynamically more stable, more substituted enamine and the kinetically favored, less substituted enamine.

The choice of amine influences this isomeric ratio. With morpholine, the formation of the less substituted enamine from 2-methylcyclohexanone is less favored compared to when pyrrolidine is used. studylib.net Research indicates the following thermodynamically controlled isomer distribution for enamines of 2-methylcyclohexanone:

Pyrrolidine: 90% less substituted isomer

Morpholine: 52% less substituted isomer

Piperidine: 46% less substituted isomer studylib.net

This demonstrates that the steric bulk and electronic nature of the amine play a crucial role in mitigating the steric hindrance from the methyl group, thereby influencing the equilibrium position between the two possible isomers. studylib.net

Analogues with Varying Cycloalkenyl Ring Sizes (e.g., 4-(1-Cyclooctenyl)morpholine)

The size of the cycloalkenyl ring significantly impacts the stability and reactivity of the corresponding enamine due to variations in ring strain. Enamines derived from cyclopentanone (B42830) are generally more reactive than those from cyclohexanone. nih.gov This is partly because the change in hybridization from sp² in the enamine to sp³ in the reaction intermediate or product is more favorable for five-membered rings than for six-membered rings.

Conversely, enamines derived from larger rings like cyclooctanone (B32682) are also well-studied. The formation of enamines from larger ring ketones can be slower. For instance, the synthesis of enamines from cyclopentanone or cyclohexanone with morpholine might take 5 to 8 hours, whereas for larger rings, the reaction can require over 24 hours. researchgate.net Computational studies on the reactions of enamines with nitroalkenes show that the geometry of the cyclohexenyl moiety in enamines differs from the cyclopentenyl case, leading to different steric hindrances and reaction pathways. nih.govacs.org Six-membered ring enamines are considered only slightly stronger bases than their saturated amine counterparts, whereas five- and seven-membered ring enamines are much stronger bases, a phenomenon attributed to greater steric strain in the six-membered systems. masterorganicchemistry.com

Table 2: Influence of Ring Size on Morpholine Enamine Formation Time

| Ketone | Ring Size | Approximate Reaction Time |

|---|---|---|

| Cyclopentanone | 5 | 5 - 8 hours researchgate.net |

| Cyclohexanone | 6 | 5 - 8 hours researchgate.net |

| Cycloheptanone (B156872) / Cyclooctanone | 7 / 8 | > 24 hours researchgate.net |

Modified Morpholine Ring Analogues (e.g., 3-(2,6-dimethylmorpholin-4-yl)cyclohex-2-en-1-one)

Modifying the morpholine ring itself, for example by introducing substituents, alters the steric and electronic environment of the enamine. Using a substituted morpholine, such as 2,6-dimethylmorpholine (B58159), introduces significant steric bulk around the nitrogen atom. This steric hindrance can influence the rate of enamine formation and its subsequent reactivity.

The compound 3-(2,6-dimethylmorpholin-4-yl)cyclohex-2-en-1-one (B7504189) is an enaminone, a related class of compounds. Enaminones are vinylogous amides and are generally less reactive than the corresponding enamines due to the electron-withdrawing effect of the carbonyl group. They are often formed from the reaction of a β-dicarbonyl compound with an amine. The use of a sterically hindered amine like 2,6-dimethylmorpholine in such syntheses can influence the stereochemical outcome of reactions and the stability of the resulting products. While direct comparative studies on the simple enamines of 2,6-dimethylmorpholine are less common, the principles of sterics suggest that they would be less reactive and potentially more selective in their reactions compared to enamines of unsubstituted morpholine.

Future Directions and Emerging Research Trends for 4 Cyclohex 2 En 1 Yl Morpholine

Development of Novel and Sustainable Synthetic Methodologies

The foremost challenge and opportunity lie in the development of efficient and sustainable methods for the synthesis of 4-(cyclohex-2-en-1-yl)morpholine. Current synthetic routes for analogous enamines often involve the condensation of a ketone with a secondary amine. However, accessing the specific 2-en isomer requires a different strategic approach, potentially starting from cyclohex-2-en-1-one. Future research could explore various catalytic systems to achieve this transformation with high selectivity and yield. Green chemistry principles should be at the forefront of these endeavors, focusing on atom economy, the use of environmentally benign solvents, and energy-efficient reaction conditions. The development of a robust and scalable synthesis will be the gateway to unlocking the full potential of this compound.

Exploration of New Chemical Transformations and Reactivity Modes

With a viable synthetic pathway in hand, the exploration of the unique reactivity of this compound can commence. Its structure, featuring a nucleophilic nitrogen and a reactive alkene, suggests a rich and diverse chemical behavior. Systematic studies of its participation in fundamental organic reactions would be crucial. For instance, its performance in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, could lead to the formation of complex polycyclic structures. Furthermore, its utility as a nucleophile in various substitution and addition reactions warrants thorough investigation. Unveiling novel reactivity modes that differ from its 1-en isomer will be a significant contribution to the field of organic synthesis.

Advanced Catalytic Applications in Complex Molecule Synthesis

The morpholine (B109124) moiety in this compound introduces the potential for its use as a ligand in catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal centers, opening the door to the design of novel catalysts. Research could focus on synthesizing transition metal complexes of this compound and evaluating their catalytic activity in a range of transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. The chiral center at the 1-position of the cyclohexene (B86901) ring also presents an exciting opportunity for the development of chiral catalysts for stereoselective synthesis, a critical aspect in the preparation of pharmaceuticals and other bioactive molecules.

Computational Design and Prediction of Enhanced Reactivity and Selectivity

To guide and accelerate experimental efforts, computational chemistry can play a pivotal role. Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound. These theoretical studies can provide valuable insights into its preferred reaction pathways, transition state energies, and the stereochemical outcomes of its reactions. By modeling the interactions of this compound with various reactants and catalysts, researchers can rationally design experiments to achieve enhanced reactivity and selectivity, thereby minimizing trial-and-error in the laboratory.

Integration into Multidisciplinary Chemical Research for Advanced Materials and Chemical Biology

The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials and chemical biology probes. Its incorporation into polymer backbones could lead to new materials with tailored electronic, optical, or thermal properties. In the realm of chemical biology, the morpholine scaffold is a known pharmacophore. Therefore, derivatives of this compound could be synthesized and screened for biological activity, potentially leading to the discovery of new therapeutic agents. Its reactive handle, the cyclohexene moiety, could also be utilized for bioconjugation, enabling the attachment of this molecule to proteins or other biomolecules for imaging or diagnostic purposes.

Q & A

Q. What are the optimized synthetic routes for 4-(Cyclohex-2-en-1-yl)morpholine, and how can reaction conditions influence yield?

The Tsuji-Trost allylation reaction has been successfully applied to synthesize this compound (4ba) with a 96% yield. Key parameters include using palladium catalysts, mild temperatures (e.g., 25°C), and inert atmospheres. Solvent choice (e.g., dichloromethane) and stoichiometric ratios of reactants (e.g., morpholine to cyclohexene derivatives) are critical for minimizing side reactions . Methodological optimization should include monitoring via TLC and purification via column chromatography.

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For 4ba, distinct signals in H NMR (δ 5.64–5.54 ppm for cyclohexene protons) and C NMR (δ 125.8 and 128.7 ppm for olefinic carbons) confirm regioselectivity and purity . Infrared (IR) spectroscopy can validate functional groups (e.g., C-N stretching at ~1,100 cm). High-resolution mass spectrometry (HRMS) provides molecular weight verification.

Q. What safety protocols are critical when handling this compound?

The compound is classified as a skin and eye irritant. Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Storage should be in sealed containers away from oxidizers, with temperatures <25°C. Spills require adsorption with inert materials (e.g., vermiculite) and disposal per hazardous waste guidelines .

Q. How does this compound degrade under thermal or oxidative conditions?

Thermal decomposition above 105°C may release toxic gases (e.g., CO, NO). Oxidative degradation with strong oxidizers (e.g., peroxides) can produce cyanides or nitrogen oxides. Stability studies should use thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to identify degradation products .

Q. What regulatory considerations apply to this compound in laboratory settings?

Currently, it is not listed under major regulatory frameworks (e.g., REACH, TSCA). However, local guidelines for irritants and combustible liquids (if applicable) must be followed. Documentation should align with OSHA HazCom 2012 standards for labeling and SDS preparation .

Advanced Research Questions

Q. How can reaction mechanisms explain the regioselectivity of this compound synthesis?

The Tsuji-Trost reaction proceeds via oxidative addition of palladium to the allylic substrate, forming a π-allyl intermediate. Nucleophilic attack by morpholine at the less hindered carbon of the cyclohexene moiety drives regioselectivity. Computational studies (e.g., DFT calculations) can model transition states to predict selectivity trends .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) can optimize molecular geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. Molecular docking may predict interactions with biological targets, though experimental validation (e.g., enzyme inhibition assays) is necessary .

Q. How can data discrepancies in flammability and toxicity profiles be resolved?

Conflicting reports on flammability (flammable in vs. non-flammable in ) require experimental verification via flash point testing (e.g., Pensky-Martens closed-cup method). Acute toxicity uncertainties (e.g., LD) should be addressed using OECD Guideline 423 (acute oral toxicity) or in vitro assays (e.g., Ames test) .

Q. What strategies enable enantioselective synthesis of chiral morpholine derivatives?

Chiral ligands (e.g., BINAP) in palladium-catalyzed Tsuji-Trost reactions can induce asymmetry. Alternatively, enzymatic resolution (e.g., lipase-mediated kinetic resolution) may separate enantiomers. X-ray crystallography (as in ) validates stereochemical outcomes .

Q. How can hyphenated analytical techniques resolve complex mixtures in reaction optimization?

Liquid chromatography-mass spectrometry (LC-MS) couples separation with structural identification, critical for detecting intermediates. Gas chromatography-infrared spectroscopy (GC-IR) identifies volatile byproducts. For trace impurities, high-resolution tandem MS (HRMS/MS) provides definitive characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.